(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
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Overview
Description
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including an ethoxy group, a phenoxy group, a hydroxy group, a nitrobenzoyloxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate halogenated compound to form the ethoxyphenoxy intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position.
Benzoylation: The hydroxylated intermediate is then reacted with 4-nitrobenzoyl chloride to introduce the nitrobenzoyloxy group.
Phenylation: Finally, the compound is subjected to a phenylation reaction to attach the phenyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity. For example, the hydroxy group may form hydrogen bonds with amino acid residues in an enzyme’s active site, while the nitrobenzoyloxy group may participate in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(2RS,3RS)-3-(2-Methoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane: Similar structure but with a methoxy group instead of an ethoxy group.
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-chlorobenzoyloxy)-3-phenylpropane: Similar structure but with a chlorobenzoyloxy group instead of a nitrobenzoyloxy group.
Uniqueness
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethoxy group, hydroxy group, nitrobenzoyloxy group, and phenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
[(3S)-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl] 4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7/c1-2-30-21-10-6-7-11-22(21)32-23(17-8-4-3-5-9-17)20(26)16-31-24(27)18-12-14-19(15-13-18)25(28)29/h3-15,20,23,26H,2,16H2,1H3/t20?,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDILXXVWAWRMBW-AKRCKQFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H](C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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